Cyclohexene, 3-methyl-6-(1-methylethyl)-
Overview
Description
. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is found in various essential oils and is known for its distinct minty aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Menthene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of piperitenone to pulegone, followed by further hydrogenation to menthols . Another method includes the transformation of myrcene to diethylgeranylamine, then to citral, and finally to menthols . These processes often utilize metal-acid bifunctional catalysts, such as palladium and nickel, supported on acidic materials .
Industrial Production Methods
Industrial production of 2-Menthene typically involves the hydrogenation of citral and citronellal over montmorillonite-supported palladium/nickel-heteropoly acid bifunctional catalysts . This method is favored due to its high selectivity and efficiency in producing menthols, which can then be dehydrogenated to form 2-Menthene .
Chemical Reactions Analysis
Types of Reactions
2-Menthene undergoes various chemical reactions, including:
Oxidation: Oxidative dehydrogenation of menthol to menthone and isomenthone using molecular oxygen and solid catalysts.
Reduction: Hydrogenation of piperitenone to pulegone and then to menthols.
Substitution: E2 elimination reactions where menthyl chloride undergoes elimination to form 2-Menthene.
Common Reagents and Conditions
Oxidation: Catalysts such as AgSr/SiO2, CuO on basic support, and RuMnCe/CeO2 are used.
Reduction: Palladium and nickel metals supported on acidic materials.
Substitution: Ethoxide ion in ethanol for E2 elimination reactions.
Major Products Formed
Oxidation: Menthone and isomenthone.
Reduction: Menthols.
Substitution: 2-Menthene.
Scientific Research Applications
2-Menthene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Menthene involves its interaction with specific molecular targets and pathways. For instance, in oxidative dehydrogenation, the compound undergoes a reaction with molecular oxygen in the presence of solid catalysts, leading to the formation of menthone and isomenthone . In E2 elimination reactions, the compound forms through the loss of hydrogen and a leaving group from menthyl chloride, facilitated by the anti-periplanar geometry of the cyclohexane ring .
Comparison with Similar Compounds
2-Menthene can be compared with other similar compounds such as:
3-Menthene: Formed through E1 elimination reactions and is more substituted than 2-Menthene.
Pulegone: A precursor in the synthesis of menthols and 2-Menthene.
Menthone: An oxidation product of menthol and a key intermediate in the synthesis of 2-Menthene.
2-Menthene is unique due to its specific structural configuration and the types of reactions it undergoes, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-6-propan-2-ylcyclohexene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGPXQYYRWQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333757 | |
Record name | p-Menth-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5256-65-5 | |
Record name | 2-Menthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menth-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MENTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JPC122KT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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